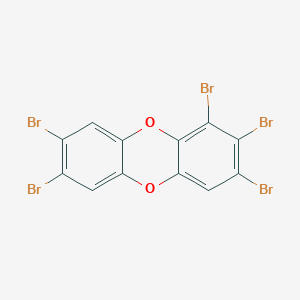

1,2,3,7,8-Pentabromodibenzo-P-dioxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

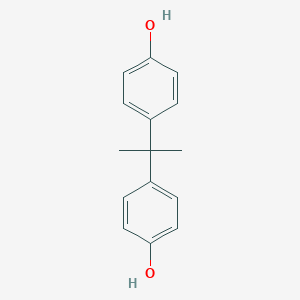

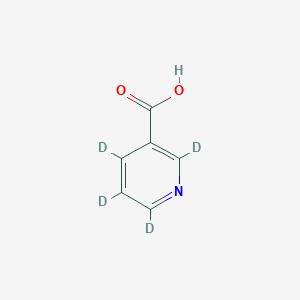

1,2,3,7,8-Pentabromodibenzo-P-dioxin (PBDD) is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. PBDD is a highly toxic and persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and sediments. PBDD is structurally similar to dioxins, which are known to cause a range of adverse health effects, including cancer, reproductive and developmental disorders, and immune system dysfunction.

Mécanisme D'action

The mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not well understood. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in a range of biological processes, including cell growth and differentiation, immune system function, and metabolism.

Effets Biochimiques Et Physiologiques

1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have a range of biochemical and physiological effects on the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to cause oxidative stress, DNA damage, and inflammation. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has also been shown to affect the immune system, causing changes in cytokine production and immune cell function. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on reproductive and developmental processes, including reducing fertility and causing developmental abnormalities.

Avantages Et Limitations Des Expériences En Laboratoire

1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that requires careful handling and disposal. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not readily available commercially, and its synthesis requires specialized equipment and expertise. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is also difficult to analyze due to its low concentrations in environmental matrices and its structural similarity to other halogenated aromatic hydrocarbons.

Orientations Futures

Future research on 1,2,3,7,8-Pentabromodibenzo-P-dioxin should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices. Future research should also focus on understanding the mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin and its effects on human health and the environment. Additionally, future research should focus on developing effective strategies for reducing the release of 1,2,3,7,8-Pentabromodibenzo-P-dioxin into the environment and mitigating its adverse effects on human health and the environment.

Conclusion

1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that has been found in various environmental matrices. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is difficult to synthesize and analyze, and its mechanism of action is not well understood. Future research should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices, understanding its mechanism of action, and developing effective strategies for reducing its release into the environment and mitigating its adverse effects on human health and the environment.

Méthodes De Synthèse

1,2,3,7,8-Pentabromodibenzo-P-dioxin can be synthesized by the reaction of 1,2,3,7,8-pentabromodibenzofuran (PBDF) with copper powder in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The yield of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is typically low, and the reaction requires careful optimization of the reaction conditions.

Applications De Recherche Scientifique

1,2,3,7,8-Pentabromodibenzo-P-dioxin has been the subject of extensive scientific research due to its toxicity and persistence in the environment. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been found to be present in various environmental matrices, including air, water, soil, and sediments. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer.

Propriétés

Numéro CAS |

109333-34-8 |

|---|---|

Nom du produit |

1,2,3,7,8-Pentabromodibenzo-P-dioxin |

Formule moléculaire |

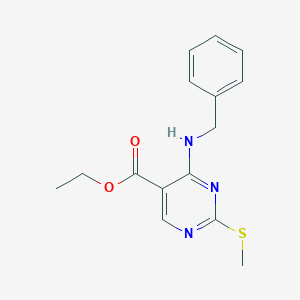

C12H3Br5O2 |

Poids moléculaire |

578.7 g/mol |

Nom IUPAC |

1,2,3,7,8-pentabromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H |

Clé InChI |

ZIFMQFDZODRVTG-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |

SMILES canonique |

C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |

Autres numéros CAS |

109333-34-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)